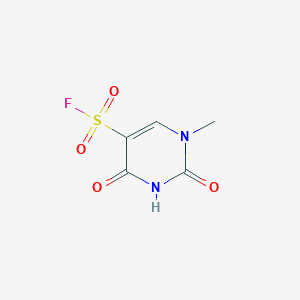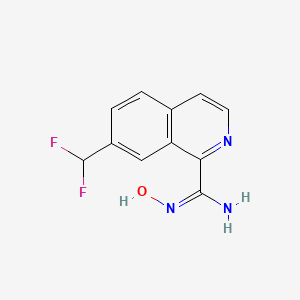![molecular formula C9H14ClF3N2O B13190382 2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13190382.png)
2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide is a synthetic organic compound with a molecular formula of C₉H₁₄ClF₃N₂O It is characterized by the presence of a chloroacetamide group and a trifluoroethyl-substituted pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide typically involves the following steps:
Formation of the Pyrrolidine Intermediate: The starting material, 1-(2,2,2-trifluoroethyl)pyrrolidine, is synthesized through the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Chlorination: The intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Nucleophilic Substitution: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers can be formed.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the effects of trifluoroethyl-substituted pyrrolidines on biological systems.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoroethyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,2,2-trifluoroethyl)acetamide: This compound is structurally similar but lacks the pyrrolidine ring.
N-(2,2,2-trifluoroethyl)pyrrolidine: This compound contains the trifluoroethyl-substituted pyrrolidine ring but lacks the chloroacetamide group.
Uniqueness
The presence of both the chloroacetamide group and the trifluoroethyl-substituted pyrrolidine ring in 2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide makes it unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for research applications.
Properties
Molecular Formula |
C9H14ClF3N2O |
|---|---|
Molecular Weight |
258.67 g/mol |
IUPAC Name |
2-chloro-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C9H14ClF3N2O/c10-3-8(16)14-4-7-1-2-15(5-7)6-9(11,12)13/h7H,1-6H2,(H,14,16) |
InChI Key |
KHVFYCQRKUEUPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CNC(=O)CCl)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13190302.png)
![tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13190309.png)


![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B13190321.png)
![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile](/img/structure/B13190335.png)
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13190336.png)

![N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide](/img/structure/B13190344.png)

![2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid](/img/structure/B13190369.png)
![tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13190372.png)
